
1-Benzyl-3-methylidenepyrrolidine
Vue d'ensemble
Description
1-Benzyl-3-methylidenepyrrolidine, also known as 1-benzylpyrrolidine, is an organic compound with the molecular formula C10H15N. It is a colorless liquid with a characteristic amine odor. 1-Benzyl-3-methylidenepyrrolidine is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent and as a starting material for the synthesis of other organic compounds.
Applications De Recherche Scientifique
Chemical Research
“1-Benzyl-3-methylidenepyrrolidine” is a chemical compound with the CAS Number: 150543-34-3 . It is used in various chemical research due to its unique structure and properties .
Pharmaceutical Applications
Optically-active 3-pyrrolidinol and its derivatives, which can be derived from 1-benzyl-3-methylidenepyrrolidine, are chiral building blocks for pharmaceuticals . These compounds are used in the synthesis of various drugs .
Biological Transformation
1-Benzyl-3-methylidenepyrrolidine can be hydroxylated by Aspergillus sp., a type of fungus, yielding (S)-1-benzoyl-3-pyrrolidinol . This process is an example of biological transformation, where a biological entity is used to convert one compound into another .
Stereoselective Esterification
The compound can also be used in stereoselective esterification, a process that produces a specific stereoisomer of a compound . This is particularly useful in the production of pharmaceuticals, where the stereochemistry of a compound can significantly affect its biological activity .
Preparation of Optically-Active Compounds
1-Benzyl-3-methylidenepyrrolidine can be used in the preparation of optically-active compounds . These compounds have a specific orientation of atoms in space, which can be important in various fields such as pharmaceuticals and materials science .
Synthesis of Complex Molecules
Due to its unique structure, 1-Benzyl-3-methylidenepyrrolidine can be used in the synthesis of complex molecules . This can be particularly useful in fields such as medicinal chemistry, where complex molecules are often needed for drug discovery .
Propriétés
IUPAC Name |
1-benzyl-3-methylidenepyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEUQSJVOGPSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylidenepyrrolidine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2738296.png)

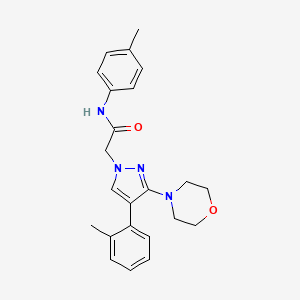
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)
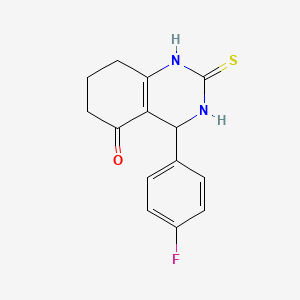
![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2738306.png)

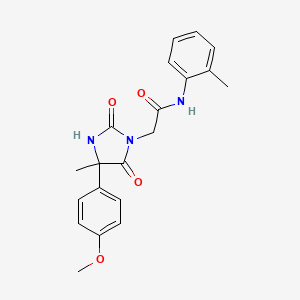
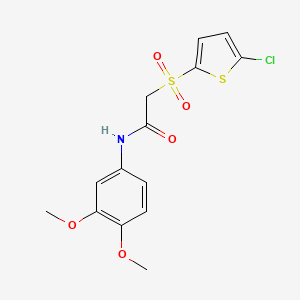

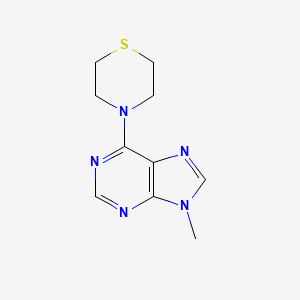

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)
